Sodium Ferric EDDHA, Technical Grade

説明

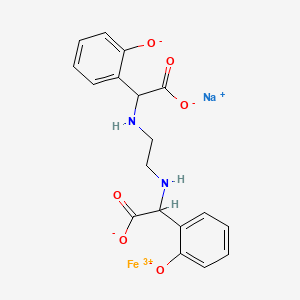

Sodium Ferric EDDHA (Ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) ferric sodium complex; CAS 16455-61-1) is a synthetic iron chelate widely used in agriculture to correct iron deficiency in crops, particularly in high-pH or calcareous soils. Its molecular formula is C₁₈H₁₆FeN₂NaO₆ (molecular weight 435.17 g/mol), and it exists as a red-brown powder with high water solubility . The compound’s stability under alkaline conditions (pH 4–9) and resistance to photodegradation make it superior to many iron chelates in challenging soil environments .

Key features include:

- Chelation mechanism: EDDHA binds Fe³⁺ via four oxygen atoms from two hydroxyphenylacetic acid groups and two nitrogen atoms from ethylenediamine, forming a hexadentate complex .

- Agricultural efficacy: It restores plant iron nutrition at lower concentrations (e.g., 0.2 µM in cucumber roots) compared to alternatives like H₂bpcd/Fe³⁺ .

- Environmental persistence: Unlike EDTA or DTPA, Fe-EDDHA resists rapid photochemical degradation but is efficiently reduced by plant root enzymes for iron uptake .

特性

IUPAC Name |

sodium;2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);;/q;+3;+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGUSVDPOFXRQF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FeN2NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16455-61-1 | |

| Record name | Sodium ferric EDDHA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16455-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((alpha,alpha’-(ethylenediimino)bis(2-hydroxybenzene-1-acetato))(4-))ferrate(1-) typically involves the reaction of ferric acetate with a mixture of ethylenediamine and 2-hydroxybenzene-1-acetic acid. The reaction is carried out under controlled conditions, usually involving heating to facilitate the formation of the chelated iron complex .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often obtained as a deep red solid, which is then purified and packaged for use .

化学反応の分析

pH-Dependent Stability

The chelate exhibits exceptional stability across a broad pH range (4–9) , outperforming Fe-EDTA and Fe-DTPA in alkaline environments . Stability is attributed to the ligand’s ability to maintain Fe³⁺ solubility at high pH, critical for agricultural efficacy .

| pH | Total Fe-EDDHA Monomer Content (%) | Condensation Products (%) |

|---|---|---|

| 3 | 58.53 | 41.47 |

| 5 | 50.28 | 49.72 |

| 7 | 50.40 | 49.60 |

| Table 1: pH-dependent monomer and condensation product ratios . |

-

Neutral pH (7) : Maximizes ortho,ortho-isomer stability (most effective form) .

-

Acidic pH (<6.5) : Partial dissociation occurs, reducing Fe availability .

Mineral Dissolution

In environmental contexts, Sodium Ferric EDDHA accelerates silicate weathering by sequestering Fe³⁺, which drives mineral dissolution. Laboratory studies show a 2.5-fold increase in CO₂ sequestration rates when used with basalt amendments .

Reaction Pathway :

Soil Interactions

-

Ion Exchange : Competes with Ca²⁺ and Mg²⁺ in calcareous soils, maintaining Fe³⁺ bioavailability .

-

Redox Reactions : Plant root reductases convert Fe³⁺-EDDHA to Fe²⁺, enabling uptake .

Isomerization and Structural Dynamics

The chelate exists as three isomers (o,o; o,p; p,p), with ortho,ortho (≥50% in technical grade) being the most stable and agriculturally effective . Isomer distribution depends on synthesis pH:

| Isomer | pH 3 (%) | pH 7 (%) |

|---|---|---|

| o,o | 30 | 70 |

| o,p | 50 | 20 |

| p,p | 20 | 10 |

| Table 2: pH-dependent isomerization trends . |

Degradation and Byproduct Formation

Under extreme conditions (pH <3 or >9, prolonged UV exposure), the chelate undergoes hydrolysis or photodegradation, releasing Fe³⁺ and organic byproducts . Condensation products (e.g., dimers) form at ~50% concentration in neutral solutions but lack chelating efficacy .

Comparative Reactivity with Other Chelates

Fe-EDDHA outperforms Fe-EDTA and Fe-DTPA in high-pH soils due to superior stability constants:

| Chelate | Effective pH Range | Stability Constant (log K) |

|---|---|---|

| Fe-EDDHA | 4–9 | ~35 |

| Fe-DTPA | 4–7.5 | ~29 |

| Fe-EDTA | 4–6.5 | ~25 |

| Table 3: Stability comparison . |

科学的研究の応用

Agricultural Applications

Sodium Ferric EDDHA is primarily used as a fertilizer to correct iron deficiencies in various crops, including fruits, vegetables, and ornamental plants. Its effectiveness is particularly pronounced in alkaline soils where traditional iron sources may be less available.

Key Applications:

-

Correction of Iron Deficiency :

- Target Crops : Fruit trees, vegetables, legumes, and ornamental plants.

- Symptoms Addressed : Yellow leaf disease, small leaf disease, and other physiological disorders caused by iron deficiency.

-

Enhancement of Plant Growth :

- Application can increase crop yields by 7% to 15% by promoting healthier growth and improved photosynthesis.

-

Soil Health Improvement :

- Helps alleviate soil compaction and fertility decline associated with prolonged use of conventional fertilizers.

Application Methods

The application rates vary based on the type of plant and the severity of iron deficiency:

| Crop Type | Application Rate (g/acre) | Timing |

|---|---|---|

| Flowers | 300 | First application during growth |

| Leguminous Plants | 250 (first), 125 (second) | Budding period and post-flowering |

| Fruit Trees | 30 (first), 15 (second) | Budding period and post-flowering |

| Ornamental Plants | Refer to leguminous rates | During budding period |

Case Study 1: Efficacy in Fruit Trees

A study conducted on citrus trees demonstrated that the application of Sodium Ferric EDDHA significantly reduced symptoms of chlorosis (yellowing of leaves) within two weeks. The treated trees showed a marked increase in leaf chlorophyll content compared to untreated controls, leading to improved fruit yield.

Case Study 2: Vegetable Crop Trials

In trials with tomato plants grown in alkaline soils, the application of Sodium Ferric EDDHA resulted in a reduction of iron deficiency symptoms by over 80%. The plants exhibited enhanced growth rates and increased fruit quality, showcasing the compound's effectiveness in challenging soil conditions.

Environmental Impact Assessment

Recent studies have evaluated the environmental implications of using Sodium Ferric EDDHA compared to other iron fertilizers. Life Cycle Assessment (LCA) methodologies indicate that Sodium Ferric EDDHA has a lower environmental footprint due to its efficiency and reduced need for additional chemical inputs .

作用機序

The mechanism of action of Sodium ((alpha,alpha’-(ethylenediimino)bis(2-hydroxybenzene-1-acetato))(4-))ferrate(1-) involves its ability to chelate iron, making it more bioavailable to plants and other organisms. The chelated iron is more stable and less likely to precipitate, allowing for more efficient absorption and utilization .

類似化合物との比較

Efficacy in Plant Nutrition

Environmental and Production Considerations

- Fe-EDDHA production uses a one-step method with phenol, sodium hydroxide, and oxoethanoic acid, minimizing pollution and energy use (15–30 kWh/ton) .

- Despite low biodegradability, Fe-EDDHA’s environmental impact is mitigated by its high efficacy at low application rates. In contrast, EDTA persists in soils and can mobilize toxic metals .

Q & A

Q. How can computational modeling enhance the design of next-generation iron chelates?

- Methodological Answer : Density functional theory (DFT) predicts chelate stability constants (log K values) and redox behavior. For example, simulations of Fe-EDDHA’s photochemical activity revealed UV-induced ligand-to-metal charge transfer, explaining field observations of reduced efficacy in high-light environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。